molecular formula C16H18ClFN2O2 B4588008 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4588008
M. Wt: 324.78 g/mol
InChI Key: JAPQUYWNXSWNNV-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methyl group, and an oxazole ring.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions often involve acidic or basic environments and elevated temperatures.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and controlled temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). Conditions often involve solvents such as dichloromethane or ethanol and may require catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenyl 3-methylbutyl ester
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-9(2)7-8-19-16(21)13-10(3)22-20-15(13)14-11(17)5-4-6-12(14)18/h4-6,9H,7-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPQUYWNXSWNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

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